molecular formula C9H8ClN3S B13329246 7-Chloro-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidine

7-Chloro-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidine

Cat. No.: B13329246
M. Wt: 225.70 g/mol
InChI Key: VSIDLPNMCBTZDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 5th position, and a methylthio group at the 2nd position on the pyrido[2,3-d]pyrimidine ring system. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidine typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with methylthio reagents under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyridopyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting dihydrofolate reductase.

    Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Chloro-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, making it a potential anticancer agent. The compound binds to the active site of the enzyme, preventing the formation of thymidine monophosphate from deoxyuridine monophosphate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methylthio group and chlorine atom contribute to its ability to interact with various molecular targets, making it a versatile compound for research and therapeutic applications .

Properties

Molecular Formula

C9H8ClN3S

Molecular Weight

225.70 g/mol

IUPAC Name

7-chloro-5-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidine

InChI

InChI=1S/C9H8ClN3S/c1-5-3-7(10)12-8-6(5)4-11-9(13-8)14-2/h3-4H,1-2H3

InChI Key

VSIDLPNMCBTZDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NC=C12)SC)Cl

Origin of Product

United States

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